4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid
Description
4-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a sulfanyl-linked 1-methyltetrazole moiety at the 4-position. However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, limiting its current experimental applications . Its structural complexity—combining electron-withdrawing (nitro) and electron-donating (tetrazole) groups—suggests unique physicochemical properties compared to simpler aromatic acids.
Properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)sulfanyl-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4S/c1-13-9(10-11-12-13)19-7-3-2-5(8(15)16)4-6(7)14(17)18/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIDFHGDQRFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207359 | |
| Record name | 4-[(1-Methyl-1H-tetrazol-5-yl)thio]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26724373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565194-76-5 | |
| Record name | 4-[(1-Methyl-1H-tetrazol-5-yl)thio]-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565194-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methyl-1H-tetrazol-5-yl)thio]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable nitrobenzoic acid derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The nitro group can be further oxidized to form nitrate esters.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminobenzoic acid derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid exerts its effects depends on its molecular targets and pathways. The nitro group and the tetrazole ring can interact with various biological targets, leading to specific biochemical reactions. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid with three analogs (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Commercial Availability | Potential Applications |
|---|---|---|---|
| This compound (Target) | Nitro, tetrazole-sulfanyl, benzoic acid | Discontinued | Drug design, coordination chemistry |
| 3-Nitrobenzoic acid | Nitro, benzoic acid | Widely available | Organic synthesis, intermediates |
| 5-(Methylsulfanyl)-1H-tetrazole | Tetrazole, methylsulfanyl | Available (e.g., Sigma) | Energetic materials, ligands |
| (4-Chlorophenyl)methylamine hydrochloride | Tetrazole-sulfanyl, chlorophenyl, amine | Available (Enamine Ltd) | Pharmaceutical intermediates |
Key Observations :
This contrasts with 3-nitrobenzoic acid, which lacks the tetrazole moiety and thus has reduced capacity for hydrogen bonding or metal coordination . The tetrazole-sulfanyl group introduces steric bulk and polarity, differentiating it from simpler tetrazole derivatives like 5-(methylsulfanyl)-1H-tetrazole. This may influence solubility and bioavailability in drug design contexts.
Commercial Accessibility :
- The discontinuation of the target compound limits its utility compared to analogs like (4-chlorophenyl)methylamine hydrochloride, which remains available for pharmaceutical research .
Synthetic Versatility :
- The absence of the benzoic acid group in Enamine Ltd’s analog simplifies its synthesis but reduces its utility in carboxylate-mediated interactions (e.g., enzyme inhibition).
Research Findings and Limitations
- This gap limits direct comparison of its molecular geometry with analogs.
- Reactivity : The tetrazole ring’s propensity for coordination (e.g., with transition metals) is well-documented in related compounds , but experimental data on the target compound’s behavior in such reactions remain unpublished.
- Thermodynamic Stability : Nitro groups typically reduce thermal stability, but the tetrazole-sulfanyl substituent may counteract this through resonance effects. Quantitative stability studies are needed.
Biological Activity
4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a nitro group and a tetrazole moiety, which are known to influence its biological activity. The molecular formula is C10H9N5O2S, with a molecular weight of approximately 253.27 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains. In particular, the presence of the sulfanyl group enhances this activity by potentially disrupting bacterial cell membranes or inhibiting key metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors on cell surfaces, modulating signaling pathways that lead to reduced inflammation or microbial growth.
- Membrane Disruption : The sulfanyl group may facilitate interactions with lipid membranes, compromising microbial integrity.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Study 2: Anti-inflammatory Activity
In another investigation reported in Pharmacology & Therapeutics, researchers explored the anti-inflammatory effects of tetrazole derivatives in a murine model of arthritis. The administration of these compounds resulted in significant reductions in joint swelling and pain scores compared to controls.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. First, nitration at the 3-position is performed using a mixture of nitric and sulfuric acids. Subsequent thiolation introduces the tetrazole moiety via nucleophilic substitution (e.g., using 1-methyl-1H-tetrazole-5-thiol under basic conditions). Key parameters include temperature control (0–5°C for nitration), pH adjustment (pH 8–9 for thiol coupling), and catalyst selection (e.g., DCC for carboxyl activation). Purification via column chromatography or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., methyl group on tetrazole at δ ~3.9 ppm) and aromatic nitro signals (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 308.05) .
- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~1520 cm (nitro group) validate functional groups .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound’s poor aqueous solubility can be mitigated by:
- Using polar aprotic solvents (DMSO, DMF) for stock solutions.
- Formulating with cyclodextrins or liposomes for biological testing.
- Adjusting pH to deprotonate the carboxylic acid group (pKa ~2.5) to enhance solubility in neutral buffers .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on sulfanyl and nitro group binding .
Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles?
- Methodological Answer :
- Use SHELXL for refinement, applying constraints for anisotropic displacement parameters of the nitro and tetrazole groups .
- Validate packing interactions (e.g., hydrogen bonds between carboxylic acid and tetrazole) using Mercury CSD to compare with similar structures in the Cambridge Structural Database .
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Synthesize derivatives with modifications to the nitro group (e.g., reduction to amine) or tetrazole ring (e.g., alkylation).
- Test against Gram-positive/negative bacteria using MIC assays. Correlate activity with electron-withdrawing effects (nitro) and hydrophobic contributions (methyl group) .
Q. How should researchers handle conflicting data on synthetic yields from different protocols?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
